molecular formula C12H16O7 B196051 alpha-Arbutin CAS No. 84380-01-8

alpha-Arbutin

Cat. No.: B196051
CAS No.: 84380-01-8
M. Wt: 272.25 g/mol
InChI Key: BJRNKVDFDLYUGJ-ZIQFBCGOSA-N
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Description

Alpha-Arbutin, also known as 4-Hydroxyphenyl-α-D-glucopyranoside, is a glycosylated hydroquinone and an anomer of the naturally occurring arbutin. It is widely used in the cosmetic and pharmaceutical industries for its skin lightening effects and treatment of hyperpigmentation. This compound is considered a safer alternative to hydroquinone due to its lower cytotoxicity and higher stability .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Alpha-Arbutin plays a crucial role in biochemical reactions, particularly in the inhibition of melanin synthesis. It directly inhibits the enzymatic activity of tyrosinase, an enzyme essential for melanin production. Tyrosinase catalyzes the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound reduces melanin formation in melanocytes . Additionally, this compound interacts with various microbial enzymes, including alpha-amylase, sucrose phosphorylase, cyclodextrin glycosyltransferase, alpha-glucosidase, dextransucrase, amylosucrase, and sucrose isomerase, which are involved in its biosynthesis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In melanocytes, it inhibits melanin synthesis by reducing tyrosinase activity, leading to decreased pigmentation. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate the expression of melanogenic genes, thereby reducing melanin production . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in melanin synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tyrosinase and other biomolecules. This compound binds to the active site of tyrosinase, inhibiting its catalytic activity and preventing the conversion of tyrosine to melanin precursors . This inhibition is achieved through competitive binding, where this compound competes with tyrosine for the active site of tyrosinase. Additionally, this compound may influence gene expression by modulating transcription factors involved in melanogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions, but its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can maintain its inhibitory effects on melanin synthesis for extended periods, although its potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits melanin synthesis without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where a certain concentration of this compound is required to achieve optimal inhibition of melanin synthesis. Beyond this threshold, the compound’s efficacy plateaus, and higher doses do not result in further inhibition.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. It is synthesized through the transglucosylation of hydroquinone by microbial glycosyltransferases . Enzymes such as alpha-amylase, sucrose phosphorylase, and cyclodextrin glycosyltransferase play key roles in this process. This compound can also be metabolized by enzymes involved in its degradation, leading to the formation of hydroquinone and glucose . These metabolic pathways influence the compound’s stability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, this compound may interact with binding proteins that facilitate its transport to specific cellular compartments. The compound’s localization and accumulation within cells can affect its activity and efficacy . For instance, this compound’s distribution in melanocytes is crucial for its inhibitory effects on melanin synthesis.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and melanosomes of melanocytes, where it exerts its inhibitory effects on tyrosinase . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy. Understanding the subcellular localization of this compound is essential for optimizing its use in cosmetic and therapeutic applications.

Chemical Reactions Analysis

Alpha-Arbutin primarily undergoes enzymatic reactions, particularly involving tyrosinase inhibition. It acts as a competitive inhibitor of tyrosinase, reducing melanin production without affecting the mRNA gene expression of tyrosinase . Common reagents used in these reactions include hydroquinone and various glycosyltransferases. The major product formed from these reactions is this compound itself, which is used in various skin lightening formulations .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233358
Record name alpha-Arbutin
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84380-01-8
Record name α-Arbutin
Source CAS Common Chemistry
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Record name alpha-Arbutin
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Record name alpha-Arbutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14109
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Record name alpha-Arbutin
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Record name 4-hydroxyphenyl-alpha-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name α-D-Glucopyranoside, 4-hydroxyphenyl
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Record name ALPHA-ARBUTIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Alpha-Arbutin (4-hydroxyphenyl-α-glucopyranoside) is a tyrosinase inhibitor, effectively reducing melanin synthesis. [, , , , , , ] Tyrosinase is a key enzyme involved in melanin production within melanocytes. By competitively inhibiting tyrosinase, this compound prevents the oxidation of tyrosine to DOPA and subsequent melanin formation. [] This inhibition leads to a reduction in skin pigmentation, making it effective in addressing hyperpigmentation disorders like melasma. [, , ]

A: Yes, research suggests that the α-glucosidic linkage in this compound contributes to its stronger inhibitory effect on human tyrosinase compared to its naturally occurring anomer, arbutin (4-hydroxyphenyl-β-d-glucopyranoside). [, ]

ANone: The molecular formula of this compound is C12H16O7, and its molecular weight is 272.25 g/mol.

A: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, plays a crucial role in confirming the structure of this compound and its derivatives. [, , ] High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for the quantitative determination of this compound in various matrices, including cosmetics and plant extracts. [, , ]

A: The stability of this compound is influenced by factors like pH and temperature. [, ] It is most stable at a neutral pH of 7. [] Studies have shown degradation at pH values below 3.0 and above 6.5. []

ANone: Researchers are exploring various strategies to enhance this compound delivery and stability:

  • Nanoencapsulation: Formulating this compound into nanoparticles, like chitosan nanoparticles, can improve its stability, enhance skin penetration, and provide sustained release. [, , ]
  • Dissolving Microneedles: Microneedle patches loaded with this compound offer a promising approach for targeted intradermal delivery, enhancing its efficacy for skin depigmentation. [, , ]

A: Enzymatic synthesis offers a more environmentally friendly approach compared to chemical synthesis. [, ] One method involves using sucrose phosphorylase from sources like Escherichia coli to catalyze the transglucosylation of hydroquinone using sucrose as a donor. [] Another approach utilizes cyclodextrin glucanotransferase to transfer glucose units from starch to arbutin, forming arbutin-α-glycosides. []

ANone: While specific computational studies on this compound were not detailed in the provided papers, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further understand its interactions with tyrosinase and explore potential derivatives with enhanced activity and selectivity.

A: The α-glucosidic linkage in this compound plays a crucial role in its enhanced inhibitory activity compared to beta-Arbutin. [, ] Modifications to the glycosidic linkage or the hydroquinone moiety could impact its binding affinity and inhibitory potency towards tyrosinase.

ANone: (Addressed in section 3: Material Compatibility and Stability).

ANone: The provided papers primarily focus on the topical applications of this compound for skin lightening. Information regarding its systemic pharmacokinetics, toxicology, drug interactions, or environmental impact is limited in these studies.

A: this compound emerged as a promising skin-lightening agent due to its potent inhibition of tyrosinase, offering a potential alternative to hydroquinone. [, ] Its application in cosmetics gained significant traction due to its reported efficacy and relatively safer profile compared to some traditional skin-lightening agents. [] Research continues to explore innovative delivery systems and formulations to enhance its efficacy and stability.

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